molecular formula C10H7ClO3 B13156166 Methyl 7-chloro-1-benzofuran-3-carboxylate

Methyl 7-chloro-1-benzofuran-3-carboxylate

Cat. No.: B13156166
M. Wt: 210.61 g/mol
InChI Key: OWHFKGIVIFNDJF-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-benzofuran-3-carboxylate (CAS 1824646-67-4) is a chemical compound with the molecular formula C 10 H 7 ClO 3 and a molecular weight of 210.61 g/mol . It belongs to the class of benzofuran derivatives, which are recognized as integral structures in numerous biologically important natural and synthetic molecules . Benzofuran scaffolds have attracted significant research attention due to their diverse biological properties, which include antibacterial, antifungal, antioxidant, and notably, anticancer activities . The addition of halogen atoms, such as chlorine, to the benzofuran ring is a common strategy in medicinal chemistry, as it has been shown to significantly enhance biological activity, likely by strengthening the binding affinity to molecular targets . This specific derivative serves as a valuable synthetic intermediate for researchers developing novel bioactive compounds. Studies on similar halogenated benzofuran derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines, including leukaemia, colon, prostate, and breast cancer cells, often by promoting cancer cell apoptosis and impacting pathways such as IL-6 regulation . Furthermore, related halogenated benzofuran carboxamides have been identified as effective antimicrobial agents against Gram-positive bacteria and fungi . As such, this compound provides a crucial building block for chemical synthesis programs aimed at discovering new therapeutic agents in oncology and infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 7-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,1H3

InChI Key

OWHFKGIVIFNDJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chloro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzofuran Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (K) Pharmacological Activities Structural Features
This compound 7-Cl, 3-COOCH₃ C₁₀H₇ClO₃ 210.61 Not reported Not reported Planar benzofuran core (inferred)
2-(4-Chlorophenyl)-7-iodo-3-phenyl-1-benzofuran 7-I, 2-(4-ClC₆H₄), 3-C₆H₅ C₂₀H₁₂ClIO 430.65 Not reported Not reported Planar benzofuran core (X-ray)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-Me, 3-SMe, 2-CH₂COOH C₁₂H₁₁FO₃S 278.28 436–437 Antibacterial, Antifungal Planar core, H-bonded dimers

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. The 7-iodo substituent in the compound from increases molecular weight and polarizability, likely reducing solubility in polar solvents compared to the smaller chloro group .
  • Functional Group Influence :

    • The methyl ester at position 3 in the target compound improves lipophilicity, favoring membrane permeability in biological systems. In contrast, the acetic acid group in ’s compound enables hydrogen bonding, forming centrosymmetric dimers that elevate its melting point (436–437 K) .

Structural and Crystallographic Insights

  • Planarity of the Benzofuran Core: X-ray studies of analogous compounds confirm that the benzofuran ring system is highly planar, with mean deviations of 0.005 Å from the least-squares plane .
  • Intermolecular Interactions: The acetic acid derivative () forms O–H⋯O hydrogen bonds, creating robust dimeric structures .

Pharmacological Implications

  • Chloro vs. Fluoro Substituents :
    Chlorine’s larger atomic radius and lower electronegativity compared to fluorine () may alter binding affinities to biological targets. For instance, chloro-substituted benzofurans could exhibit enhanced hydrophobic interactions in enzyme active sites.

  • Methyl Ester vs.

Biological Activity

Methyl 7-chloro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran core substituted with a methyl ester and a chlorine atom at the 7-position. The synthesis of this compound typically involves the reaction of 7-chloro-1-benzofuran with methyl chloroformate in the presence of a base. This method allows for the introduction of the carboxylate group while preserving the integrity of the benzofuran structure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, it has shown moderate cytotoxic effects against K562 cells, a human leukemia cell line, with mechanisms involving the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) .

Table 1: Anticancer Activity Against K562 Cells

CompoundIC50 (µM)Mechanism of Action
This compound16 - 64Induces apoptosis; inhibits IL-6 release

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . Such findings suggest that this compound could be a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Profile

BacteriaMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32
Listeria monocytogenes64

The biological activities of this compound can be attributed to its structural characteristics. The presence of the chlorine substituent enhances its reactivity and interaction with biological targets. Studies suggest that compounds with halogen substitutions often exhibit increased potency due to enhanced lipophilicity and binding affinity to cellular targets .

Case Studies and Research Findings

Several case studies have investigated the efficacy of benzofuran derivatives in various biological contexts:

  • Anticancer Studies : In vitro studies have shown that methyl derivatives of benzofurans exhibit increased antiproliferative activity against cancer cell lines when compared to their unsubstituted counterparts. For example, modifications at specific positions on the benzofuran ring significantly influence their anticancer potency .
  • Antimicrobial Efficacy : Research indicates that benzofuran derivatives, including this compound, possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlights that halogenated derivatives tend to show superior antimicrobial activity compared to non-halogenated analogs .

Q & A

Q. What are the common synthetic routes for Methyl 7-chloro-1-benzofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves hydrolysis of ester precursors under basic conditions. For example, a structurally analogous benzofuran derivative was synthesized by refluxing an ethyl ester with potassium hydroxide (KOH) in methanol/water for 5 hours, achieving an 82% yield after purification via column chromatography (ethyl acetate) . Optimization strategies include:

  • Reaction time/temperature : Prolonged reflux (5–6 hours) ensures complete de-esterification .
  • Solvent selection : Polar solvents like methanol enhance solubility of intermediates .
  • Purification : Column chromatography with ethyl acetate isolates the product efficiently .
ParameterOptimal ConditionYieldReference
HydrolysisReflux, 5 h, KOH82%
PurificationEthyl acetate chromatography-

Q. Which spectroscopic and crystallographic methods confirm the molecular structure of this compound?

  • X-ray diffraction : Resolves crystal packing and bond parameters (e.g., benzofuran planarity with mean deviation ≤0.005 Å) .
  • NMR spectroscopy : Identifies substituents via characteristic shifts (e.g., methyl ester protons at δ ~3.9 ppm in 1^1H NMR; carbonyl carbons at δ ~160–170 ppm in 13^{13}C NMR) .
  • Hydrogen bonding analysis : Detects intermolecular interactions (e.g., O–H⋯O dimers) using crystallographic data .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed during structure determination?

Use software like SHELXL, which employs TLS parameterization and iterative least-squares refinement for high-resolution or twinned data . Key strategies:

  • Twinning : Apply TWIN/BASF commands to model twin domains .
  • Disorder : Refine atomic occupancies iteratively while restraining geometric parameters (e.g., bond lengths/angles) .

Q. What experimental approaches resolve contradictions between spectroscopic data and computational predictions?

  • Multi-technique validation : Cross-validate NMR/X-ray data with DFT calculations (e.g., comparing experimental vs. computed 13^{13}C chemical shifts) .
  • Error analysis : Quantify uncertainties in crystallographic B-factors and NMR signal-to-noise ratios to identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Analog synthesis : Modify substituents (e.g., chloro, methyl groups) to assess activity trends . Example: Replacing a methylsulfanyl group with ethylsulfanyl alters steric effects and bioactivity .
  • Bioassays : Test enzyme inhibition (e.g., dihydroorotate dehydrogenase) using enzyme kinetics and cellular assays .

Methodological Considerations

Q. How do intermolecular interactions influence the solid-state structure of benzofuran derivatives?

Hydrogen bonding and π-π stacking dictate crystal packing. For example, O–H⋯O hydrogen bonds in the title compound form centrosymmetric dimers, stabilizing the crystal lattice . Crystallographic software (e.g., ORTEP-3) visualizes these interactions graphically .

Q. What purification techniques are most effective for isolating this compound?

  • Column chromatography : Effective for separating polar intermediates (e.g., ethyl acetate as eluent) .
  • Recrystallization : Suitable for high-purity crystals (e.g., using benzene for slow evaporation) .

Data Interpretation

Q. How are NMR spectral assignments validated for complex benzofuran derivatives?

  • 2D NMR : COSY and HSQC experiments correlate proton and carbon signals (e.g., distinguishing aromatic vs. aliphatic protons) .
  • Crystallographic cross-check : Compare NMR-derived bond lengths with X-ray data to confirm assignments .

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